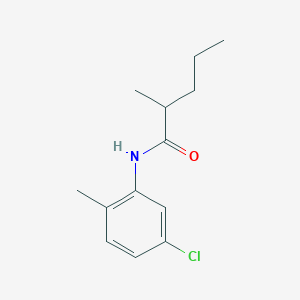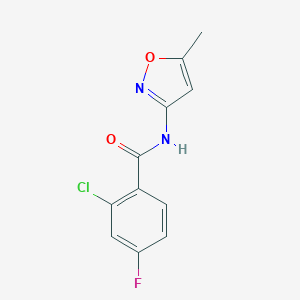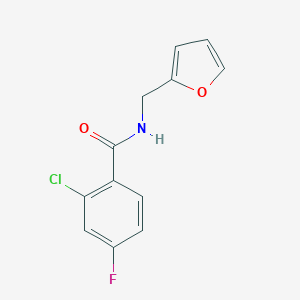
N-(5-chloro-2-methylphenyl)-2-methylpentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-2-methylpentanamide, also known as Clonazolam, is a synthetic benzodiazepine that is structurally similar to other benzodiazepines such as Alprazolam and Diazepam. Clonazolam has gained popularity in the research community due to its unique chemical properties and potential therapeutic applications.
作用机制
N-(5-chloro-2-methylphenyl)-2-methylpentanamide acts on the gamma-aminobutyric acid (GABA) neurotransmitter system in the brain. It enhances the activity of GABA by binding to the benzodiazepine site on the GABA-A receptor, resulting in increased inhibition of neurotransmission. This leads to a decrease in anxiety, muscle relaxation, and sedation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-methylpentanamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce anxiety, induce sedation, and promote muscle relaxation. It may also have anticonvulsant properties and has been investigated for its potential use in the treatment of epilepsy. N-(5-chloro-2-methylphenyl)-2-methylpentanamide has also been shown to have a high affinity for the GABA-A receptor, which may contribute to its potency and effectiveness.
实验室实验的优点和局限性
One advantage of N-(5-chloro-2-methylphenyl)-2-methylpentanamide is its high potency, which allows for lower doses to be used in experiments. This can reduce the amount of compound needed and minimize potential side effects. However, the high potency can also make it difficult to accurately measure and administer the compound. Additionally, N-(5-chloro-2-methylphenyl)-2-methylpentanamide has a long half-life, which can make it difficult to control the duration of its effects in experiments.
未来方向
There are a number of potential future directions for research on N-(5-chloro-2-methylphenyl)-2-methylpentanamide. One area of interest is its use in the treatment of anxiety disorders and insomnia. Further studies could investigate the optimal dosing and duration of treatment for these conditions. N-(5-chloro-2-methylphenyl)-2-methylpentanamide may also have potential as a sedative and hypnotic agent, and further research could explore its use in these applications. Additionally, more research is needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-2-methylpentanamide and its effects on the central nervous system.
合成方法
The synthesis of N-(5-chloro-2-methylphenyl)-2-methylpentanamide involves the reaction of 2-amino-5-chlorobenzonitrile with 2-methylpentanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
N-(5-chloro-2-methylphenyl)-2-methylpentanamide has been studied for its potential therapeutic applications in the treatment of anxiety disorders, insomnia, and seizures. It has also been investigated for its use as a sedative and hypnotic agent. In addition, N-(5-chloro-2-methylphenyl)-2-methylpentanamide has been used in research to study the effects of benzodiazepines on the central nervous system.
属性
产品名称 |
N-(5-chloro-2-methylphenyl)-2-methylpentanamide |
|---|---|
分子式 |
C13H18ClNO |
分子量 |
239.74 g/mol |
IUPAC 名称 |
N-(5-chloro-2-methylphenyl)-2-methylpentanamide |
InChI |
InChI=1S/C13H18ClNO/c1-4-5-10(3)13(16)15-12-8-11(14)7-6-9(12)2/h6-8,10H,4-5H2,1-3H3,(H,15,16) |
InChI 键 |
ZLUIYTMVNWUWMF-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(=O)NC1=C(C=CC(=C1)Cl)C |
规范 SMILES |
CCCC(C)C(=O)NC1=C(C=CC(=C1)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B263013.png)





![2-chloro-4-fluoro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263026.png)

![N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263039.png)
